(1-Cyclopropylpyrrolidin-2-yl)methanamine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

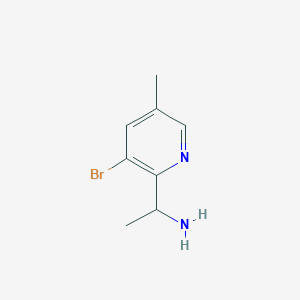

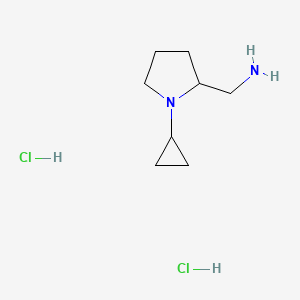

“(1-Cyclopropylpyrrolidin-2-yl)methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2567497-01-0 . It has a molecular weight of 213.15 . The compound is typically stored at 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

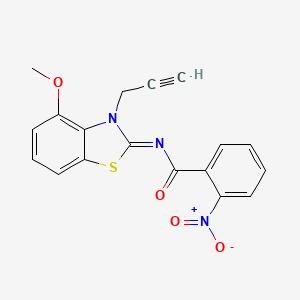

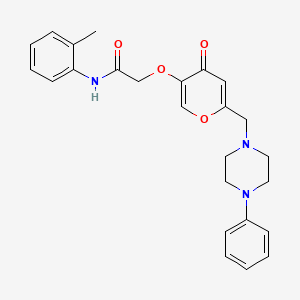

The IUPAC name for this compound is “(1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride” and its InChI Code is 1S/C8H16N2.2ClH/c9-6-8-2-1-5-10(8)7-3-4-7;;/h7-8H,1-6,9H2;2*1H . This suggests that the compound contains a cyclopropyl group and a pyrrolidin-2-yl group attached to a methanamine moiety, and it is present as a dihydrochloride salt.Physical And Chemical Properties Analysis

“(1-Cyclopropylpyrrolidin-2-yl)methanamine;dihydrochloride” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 213.15 .Scientific Research Applications

Dopamine Receptor Antagonist : YM-09151-2, a derivative of this compound, has been identified as a potent antagonist for the dopamine-induced inhibition of adenylate cyclase, specifically in the D2-dopamine receptor. This suggests its potential utility in pharmacological investigations of dopamine receptors (Grewe, Frey, Cote, & Kebabian, 1982).

Chemical Synthesis and Structure : N-(2-Pyridylmethyleneamino)dehydroabietylamine, structurally related to this compound, exhibits interesting conformational properties due to its cyclohexane rings, benzene and pyridine rings, which are almost planar. This structural information aids in understanding the chemical behavior and potential applications of similar compounds (Wu, Rao, Wang, Song, & Yao, 2009).

Polymer Synthesis : Dichlorozinc complexes with iminopyridines, similar to this compound, have been synthesized and characterized. These complexes showed potential in initiating the ring-opening polymerization of lactide, indicating their relevance in the field of polymer chemistry (Kwon, Nayab, & Jeong, 2015).

Antidepressant Potential : Synthesis of chlorinated tetracyclic compounds, analogous to this chemical, showed significant antidepressant effects in mice. This highlights the potential of such compounds in developing new antidepressants (Karama, Sultan, Almansour, & El-Taher, 2016).

Serotonin Receptor Agonism : Novel derivatives, including 1-(1-benzoylpiperidin-4-yl)methanamine, have been designed as biased agonists of serotonin 5-HT1A receptors. These compounds showed potential as antidepressants due to their selectivity and efficacy (Sniecikowska et al., 2019).

Enantioselective Synthesis : Research demonstrates the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines from simple aromatic aldehydes, showcasing the utility of cyclopropyl derivatives in asymmetric synthesis (Demir, Seşenoğlu, Ülkü, & Arici, 2004).

Asymmetric Synthesis in Antibacterial Agents : The compound 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6- fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride, related in structure, has been synthesized asymmetrically. Its enantiomers exhibited varied antibacterial activities, underlining the significance of stereochemistry in drug development (Rosen et al., 1988).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .

properties

IUPAC Name |

(1-cyclopropylpyrrolidin-2-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c9-6-8-2-1-5-10(8)7-3-4-7;;/h7-8H,1-6,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQXNJXWPPLCQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2CC2)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Cyclopropylpyrrolidin-2-yl)methanamine;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2572776.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-2-carboxamide](/img/structure/B2572781.png)

![N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2572783.png)

![5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2572792.png)

![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2572796.png)